N-(2,4-dimethoxybenzyl)-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide
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Description
N-(2,4-dimethoxybenzyl)-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide is a useful research compound. Its molecular formula is C23H21N3O4 and its molecular weight is 403.438. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that dibenzo[b,f][1,4]oxazepine (dbo) derivatives, which this compound is a part of, have an array of pharmacological activities . Compounds containing the DBO chemotype include antidepressants, analgesics, calcium channel antagonists, histamine H4 receptor agonists, non-nucleoside HIV-1 reverse transcriptase inhibitors, and more .
Mode of Action
For instance, benzodiazepines, a class of compounds similar to DBOs, are known to interact with GABA receptors in the central nervous system . They enhance the effect of the neurotransmitter GABA, leading to sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .
Biochemical Pathways
Based on the known effects of similar compounds, it can be inferred that the compound likely interacts with the gabaergic system, which is involved in a wide range of neurological processes .
Pharmacokinetics
They are generally well-absorbed, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
Based on the known effects of similar compounds, it can be inferred that the compound likely has sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of similar compounds .
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-6-oxo-5,11-dihydrobenzo[b][1,4]benzodiazepine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4/c1-29-16-9-7-15(21(12-16)30-2)13-24-22(27)14-8-10-19-20(11-14)26-23(28)17-5-3-4-6-18(17)25-19/h3-12,25H,13H2,1-2H3,(H,24,27)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDWVOIORHFXSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC(=O)C2=CC3=C(C=C2)NC4=CC=CC=C4C(=O)N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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